molecular formula C10H16ClN3O B1479074 6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine CAS No. 1861149-96-3

6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine

Cat. No. B1479074
CAS RN: 1861149-96-3
M. Wt: 229.71 g/mol
InChI Key: GLCRMZUTYCSVFV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine” are not detailed in the retrieved sources. Pyrimidinamines, in general, are known to participate in various chemical reactions due to the reactivity of the pyrimidine ring .

Scientific Research Applications

Acaricide Development

Pyrimidin-4-amine derivatives have been used in the development of acaricides, which are pesticides that kill mites and ticks . For example, pyrimidifen is a commercial acaricide that has been optimized by introducing trifluoroethyl thioether and other substituents into the pyrimidine derivatives . This could suggest potential for “6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine” in similar applications.

Anti-Inflammatory Applications

Pyrimidines have been found to exhibit anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Therefore, “6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine” could potentially be used in the development of anti-inflammatory drugs.

Antioxidant Applications

Pyrimidines are also known to exhibit antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. This suggests another potential application for “6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine”.

Antibacterial and Antiviral Applications

Pyrimidines have been found to have antibacterial and antiviral effects . This suggests that “6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine” could potentially be used in the development of new antibacterial and antiviral drugs.

Antifungal and Antituberculosis Applications

In addition to their antibacterial and antiviral effects, pyrimidines also exhibit antifungal and antituberculosis effects . This suggests potential for “6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine” in the treatment of fungal infections and tuberculosis.

Pharmacological Research

Pyrimidines are key components in several pharmacologically active compounds . Therefore, “6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine” could be used in the synthesis of new drugs with enhanced activities and minimal toxicity.

properties

IUPAC Name

6-chloro-N-(3-propan-2-yloxypropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O/c1-8(2)15-5-3-4-12-10-6-9(11)13-7-14-10/h6-8H,3-5H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCRMZUTYCSVFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(3-isopropoxypropyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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